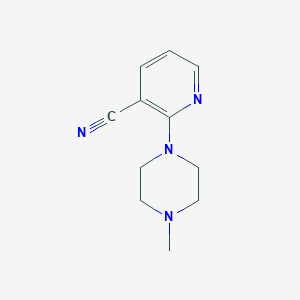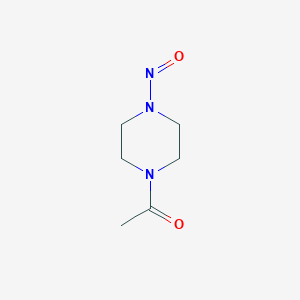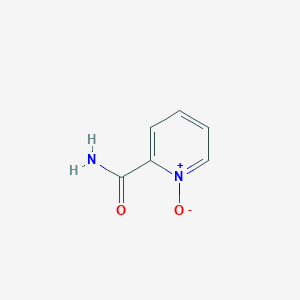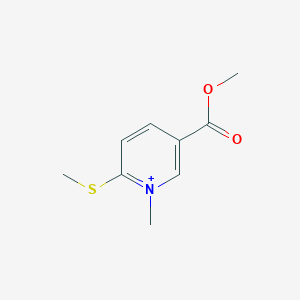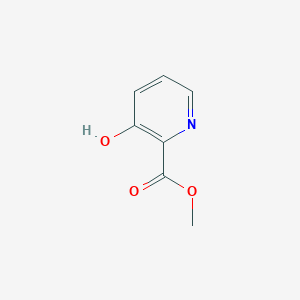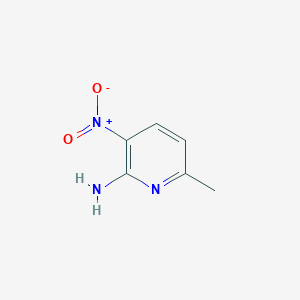![molecular formula C16H25NO B186441 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine CAS No. 5321-15-3](/img/structure/B186441.png)
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine, also known as MPHP, is a designer drug that belongs to the class of pyrrolidine derivatives. It is a psychoactive substance that has been gaining popularity in the recreational drug market. MPHP has been found to have a stimulant effect on the central nervous system, similar to other drugs such as amphetamines and cocaine. In recent years, there has been an increase in scientific research on MPHP, with a focus on its synthesis, mechanism of action, and physiological effects.
作用机制
The exact mechanism of action of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention. By increasing their levels, 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine can lead to feelings of euphoria and increased energy.
生化和生理效应
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine has been found to have a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, leading to increased energy levels. However, prolonged use of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine can lead to a number of negative effects, including anxiety, paranoia, and addiction.
实验室实验的优点和局限性
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine has a number of advantages as a research tool. It is relatively easy to synthesize and can be used to study the effects of stimulants on the brain. However, there are also a number of limitations to its use. The drug has a high potential for abuse and can be dangerous if not used properly. It is also difficult to control the dosage of the drug, which can make it difficult to study its effects accurately.
未来方向
There are a number of future directions for research on 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine. One area of interest is the development of new drugs that are based on the structure of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine. These drugs could be used to treat a range of conditions, including ADHD and narcolepsy. Another area of research is the study of the long-term effects of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine use on the brain and body. This could help to inform public health policies and interventions aimed at reducing the harms associated with drug use.
合成方法
The synthesis of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine involves the reaction of 4-methylphenol with 1-bromopentane to form 4-methylphenylpentan-1-ol. This compound is then reacted with pyrrolidine and hydrochloric acid to form 1-[5-(4-methylphenoxy)pentyl]pyrrolidine. The synthesis of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine is relatively simple and can be performed in a laboratory setting.
科学研究应用
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine has been the subject of numerous scientific studies, with a focus on its potential use as a research tool. One area of research has been the study of the drug's effects on the central nervous system. 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine has been found to have a stimulant effect on the brain, leading to increased alertness and energy levels. This makes it a potentially useful tool for studying the effects of stimulants on the brain.
属性
CAS 编号 |
5321-15-3 |
|---|---|
产品名称 |
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine |
分子式 |
C16H25NO |
分子量 |
247.38 g/mol |
IUPAC 名称 |
1-[5-(4-methylphenoxy)pentyl]pyrrolidine |
InChI |
InChI=1S/C16H25NO/c1-15-7-9-16(10-8-15)18-14-6-2-3-11-17-12-4-5-13-17/h7-10H,2-6,11-14H2,1H3 |
InChI 键 |
BZZGABFEBXYWST-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCCCN2CCCC2 |
规范 SMILES |
CC1=CC=C(C=C1)OCCCCCN2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



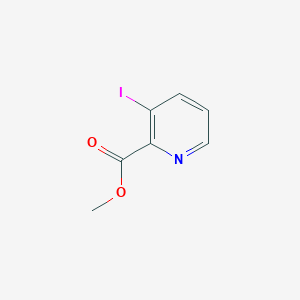
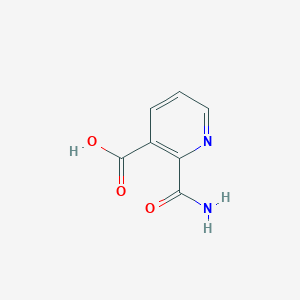

![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)
![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)


